1H and 13C NMR chemical shifts of 3-mesitylpyrrolidine
1H and 13C NMR chemical shifts of 3-mesitylpyrrolidine
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Mesitylpyrrolidine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the expected 1H and 13C NMR spectra of 3-mesitylpyrrolidine, a molecule of interest in medicinal chemistry due to its combination of a saturated heterocyclic pyrrolidine ring and a sterically hindered aromatic mesityl group. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering a foundational analysis grounded in first principles and data from constituent substructures. We will deconstruct the molecule into its pyrrolidine and mesitylene components, analyze their individual NMR characteristics, and then synthesize this information to predict and interpret the spectrum of the complete molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectral interpretation for novel chemical entities.
Introduction: The Structural Significance of 3-Mesitylpyrrolidine
The 3-mesitylpyrrolidine scaffold represents a compelling structural motif in medicinal chemistry. The pyrrolidine ring is a prevalent feature in numerous natural products and FDA-approved drugs, offering a versatile, saturated, and often chiral scaffold that can effectively orient substituents in three-dimensional space.[1] The attachment of a mesityl (2,4,6-trimethylphenyl) group at the 3-position introduces a bulky, rigid, and lipophilic domain. This specific substitution pattern influences the molecule's conformation, steric profile, and potential interactions with biological targets.
Accurate structural verification is the bedrock of any chemical research or drug development campaign. NMR spectroscopy provides the most definitive data for this purpose in solution. This guide will therefore serve as a key reference for understanding and assigning the 1H and 13C NMR signals of 3-mesitylpyrrolidine.
Foundational Principles: Predicting a Spectrum from Substructures
Direct experimental NMR data for novel compounds may not always be publicly available. In such cases, a robust prediction can be formulated by analyzing the well-documented spectra of its core components. This approach relies on the principle that the chemical environment of a nucleus, which dictates its chemical shift, is primarily influenced by its local electronic and steric environment.
Our analysis will be based on the known NMR data for two parent structures:
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Pyrrolidine: The saturated N-heterocycle.
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Mesitylene (1,3,5-trimethylbenzene): The substituted aromatic ring.
By understanding how the linkage of these two fragments perturbs their respective electronic environments, we can build a highly accurate and reasoned prediction of the final spectrum.
Experimental Methodology: A Protocol for Reliable Data Acquisition
The integrity of NMR data begins with a rigorous and reproducible experimental protocol. The following section details a self-validating workflow for acquiring high-quality 1H and 13C NMR spectra.
Sample Preparation
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Analyte Purity: Ensure the 3-mesitylpyrrolidine sample is of high purity (>95%), as impurities will introduce extraneous signals. This can be verified by LC-MS or GC-MS.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
Chloroform-d (CDCl3): A common, non-polar aprotic solvent suitable for most organic compounds. It is the default choice for initial analysis.[2][3]
-
Dimethyl sulfoxide-d6 (DMSO-d6): A polar aprotic solvent that is an excellent hydrogen bond acceptor. It is particularly useful for resolving the N-H proton signal of the pyrrolidine ring, which can be broad or exchange-broadened in other solvents.[4]
-
-
Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both 1H and 13C spectra.[2][3]
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer; adjustments may be necessary for different field strengths.[5]
| Parameter | 1H NMR Specification | 13C NMR Specification | Rationale |
| Spectrometer Freq. | 400 MHz | 100 MHz | Standard high-field instrument for good resolution. |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time | ~4 seconds | ~1-2 seconds | Ensures good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete T1 relaxation for quantitative analysis. |
| Number of Scans | 16-32 | 1024-4096 | Higher number of scans for 13C is needed due to low natural abundance. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
Workflow Diagram
The overall process from sample to interpreted spectrum is a systematic workflow designed to ensure data quality and analytical rigor.
Caption: Workflow for NMR data acquisition and analysis.
Analysis of the 1H NMR Spectrum
The predicted 1H NMR spectrum of 3-mesitylpyrrolidine is a composite of signals from the pyrrolidine ring and the mesityl group. The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations.
Molecular Structure and Proton Labeling
Caption: Structure of 3-mesitylpyrrolidine with proton labels.
Predicted 1H Chemical Shifts
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |
| (a) | NH | 1.5 - 3.5 | broad singlet (br s) | 1H | The chemical shift of amine protons is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[4][6] In CDCl3, it is often a broad, indistinct signal. A D2O shake experiment would cause this signal to disappear, confirming its assignment. |
| (b) | C2-H 2, C5-H 2 (α-protons) | 2.8 - 3.4 | multiplet (m) | 4H | These protons are α to the electronegative nitrogen atom, causing a significant downfield shift (deshielding) compared to a standard alkane.[6] They will exhibit complex splitting due to coupling with each other (geminal) and with the β-protons. |
| (c) | C4-H 2 (β-protons) | 1.8 - 2.2 | multiplet (m) | 2H | These protons are further from the nitrogen and thus appear at a more upfield (shielded) position compared to the α-protons. They will be split by the adjacent α-protons and the C3-proton. |
| (d) | C3-H (β-proton) | 2.5 - 3.0 | multiplet (m) | 1H | This proton is deshielded by the adjacent mesityl group's ring current and its proximity to the nitrogen. Its chemical shift will be downfield relative to the C4-protons. |
| (e) | Ar-H (mesityl) | ~6.8 | singlet (s) | 2H | Due to the symmetry of the mesityl group, the two aromatic protons are chemically equivalent and appear as a single sharp singlet.[2][7][8] |
| (f) | ortho-Ar-CH 3 | ~2.3 | singlet (s) | 6H | The two methyl groups ortho to the pyrrolidine substituent are equivalent and appear as a singlet. |
| (g) | para-Ar-CH 3 | ~2.25 | singlet (s) | 3H | The para methyl group is in a slightly different electronic environment and may appear as a distinct singlet, very close to the ortho-methyl signal.[2][7] |
Analysis of the 13C NMR Spectrum
The 13C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
Predicted 13C Chemical Shifts
| Carbon Atom | Carbon Type | Predicted δ (ppm) | Rationale and Commentary |
| C2, C5 | α-Carbons | 45 - 55 | These carbons are directly attached to the nitrogen, causing them to be significantly deshielded and shifted downfield.[6] In proton-coupled spectra, these would appear as triplets. |
| C4 | β-Carbon | 24 - 30 | This carbon is further from the nitrogen and appears in a typical aliphatic sp3 region. |
| C3 | β-Carbon (substituted) | 35 - 45 | The attachment of the bulky mesityl group will shift this carbon downfield compared to C4 due to the substitution effect. |
| Ar-C1' | Aromatic (ipso) | 138 - 142 | The carbon directly attached to the pyrrolidine ring. Its signal is often of lower intensity. |
| Ar-C2', C6' | Aromatic (ortho) | ~137 | The two ortho carbons bearing methyl groups are equivalent due to symmetry.[3] |
| Ar-C3', C5' | Aromatic | ~128 | The two aromatic carbons bearing hydrogen atoms are equivalent.[3] |
| Ar-C4' | Aromatic (para) | ~136 | The para carbon bearing a methyl group.[3] |
| Ar-CH3 (ortho) | Methyl | ~21 | Typical chemical shift for methyl groups on a benzene ring.[3] |
| Ar-CH3 (para) | Methyl | ~20.5 | The para methyl carbon is in a slightly different environment and may be resolved from the ortho-methyl carbons. |
Conclusion and Further Steps
This guide presents a detailed, rationalized prediction of the 1H and 13C NMR spectra of 3-mesitylpyrrolidine based on established chemical shift principles and data from its constituent fragments. The provided tables and analysis serve as a robust framework for assigning an experimentally acquired spectrum.
For unambiguous assignment, especially of the complex multiplets in the pyrrolidine ring, further two-dimensional (2D) NMR experiments are essential:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and confirm which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to the carbon to which it is attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
By combining the predictive 1D analysis with confirmatory 2D experiments, researchers can achieve complete and confident structural elucidation of 3-mesitylpyrrolidine and its derivatives.
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